molecular formula C12H17NO B13544050 3-(4-Ethylbenzyl)azetidin-3-ol

3-(4-Ethylbenzyl)azetidin-3-ol

Cat. No.: B13544050
M. Wt: 191.27 g/mol
InChI Key: PLKAOYBFPCOXBR-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzyl)azetidin-3-ol is a synthetic organic compound belonging to the azetidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzyl)azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzylamine and an appropriate azetidinone precursor.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting 4-ethylbenzylamine with a suitable electrophile, such as an epoxide or a halide, under basic conditions.

    Hydroxylation: The hydroxyl group is introduced at the 3-position of the azetidine ring through a hydroxylation reaction. This can be done using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The azetidine ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Formation of a ketone or aldehyde at the 3-position.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

3-(4-Ethylbenzyl)azetidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its structural similarity to natural substrates.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways, potentially leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-ol: The parent compound without the ethylbenzyl group.

    3-Benzylazetidin-3-ol: Similar structure but with a benzyl group instead of an ethylbenzyl group.

    3-(4-Methylbenzyl)azetidin-3-ol: Similar structure but with a methyl group instead of an ethyl group on the benzyl ring.

Uniqueness

3-(4-Ethylbenzyl)azetidin-3-ol is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its solubility, stability, and binding affinity in various applications compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-12(14)8-13-9-12/h3-6,13-14H,2,7-9H2,1H3

InChI Key

PLKAOYBFPCOXBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CNC2)O

Origin of Product

United States

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